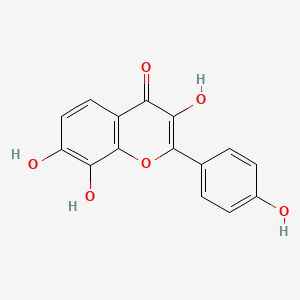

3,7,8,4'-Tetrahydroxyflavone

Vue d'ensemble

Description

3,7,8,4’-Tetrahydroxyflavone is a naturally occurring flavonoid found in various pigmented fruits and vegetables. It is known for its potent antioxidant and anti-inflammatory properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mécanisme D'action

Target of Action

3,7,8,4’-Tetrahydroxyflavone, also known as Fisetin, primarily targets the PI3K/Akt/mTOR and MAPK pathways . It also inhibits the activity of multidrug resistance-associated protein (MRP) , an ATPase that transports drugs and other xenobiotics across cell membranes .

Mode of Action

Fisetin interacts with its targets by inhibiting their activity. It dose- and time-dependently induces differentiation and inhibits interleukin-22-induced proliferation . It also significantly inhibits the activation of p38 and JNK, but has an enhanced effect on ERK1/2 (MAPK) .

Biochemical Pathways

Fisetin affects the PI3K/Akt/mTOR and MAPK pathways . By inhibiting these pathways, it can prevent oxidative stress, inflammatory response, and cytotoxicity .

Result of Action

The molecular and cellular effects of Fisetin’s action include proapoptotic and antioxidant effects . It diminishes oxidative stress, ROS production, neurotoxicity, neuro-inflammation, and neurological disorders . It also maintains the redox profiles, mitochondrial functions, and inhibits NO production .

Analyse Biochimique

Biochemical Properties

3,7,8,4’-Tetrahydroxyflavone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of multidrug resistance-associated protein (MRP), an ATPase that transports drugs and other xenobiotics across cell membranes . Additionally, 3,7,8,4’-Tetrahydroxyflavone is a potent inhibitor of xanthine oxidase (XOD), an enzyme involved in the production of reactive oxygen species . These interactions highlight the compound’s potential in modulating biochemical pathways and reducing oxidative stress.

Cellular Effects

3,7,8,4’-Tetrahydroxyflavone exerts various effects on different types of cells and cellular processes. It has demonstrated proapoptotic and antioxidant effects in several malignancies . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation . These effects suggest that 3,7,8,4’-Tetrahydroxyflavone may have therapeutic potential in treating diseases characterized by abnormal cell growth and survival.

Molecular Mechanism

The molecular mechanism of 3,7,8,4’-Tetrahydroxyflavone involves its interaction with various biomolecules. It binds to the acetylated lysine binding pocket of BRD4-BD1 and BRD4-BD2, inhibiting their activity . This interaction leads to the downregulation of genes involved in cell proliferation and survival. Additionally, 3,7,8,4’-Tetrahydroxyflavone inhibits xanthine oxidase, reducing the production of reactive oxygen species and mitigating oxidative stress . These molecular interactions underscore the compound’s potential in modulating key biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,7,8,4’-Tetrahydroxyflavone have been observed to change over time. The compound has demonstrated stability under various conditions, maintaining its antioxidant and proapoptotic effects over extended periods Studies have shown that 3,7,8,4’-Tetrahydroxyflavone can protect cells from oxidative stress and apoptosis induced by γ-irradiation .

Dosage Effects in Animal Models

The effects of 3,7,8,4’-Tetrahydroxyflavone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including potential liver toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3,7,8,4’-Tetrahydroxyflavone is involved in various metabolic pathways, including the inhibition of xanthine oxidase and modulation of the PI3K/Akt signaling pathway . The compound interacts with enzymes and cofactors that regulate oxidative stress and inflammation. By modulating these pathways, 3,7,8,4’-Tetrahydroxyflavone can influence metabolic flux and metabolite levels, contributing to its therapeutic potential.

Transport and Distribution

Within cells and tissues, 3,7,8,4’-Tetrahydroxyflavone is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific proteins, such as BRD4 . These interactions facilitate its distribution to target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 3,7,8,4’-Tetrahydroxyflavone plays a crucial role in its activity and function. The compound is known to localize in the nucleus, where it interacts with BRD4 and other nuclear proteins . This localization is essential for its ability to modulate gene expression and inhibit cell proliferation. Additionally, 3,7,8,4’-Tetrahydroxyflavone may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8,4’-Tetrahydroxyflavone typically involves the use of chalcone intermediates. One common method is the Claisen-Schmidt condensation reaction between appropriate acetophenone and benzaldehyde derivatives, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of base catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of 3,7,8,4’-Tetrahydroxyflavone may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from simple precursors. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3,7,8,4’-Tetrahydroxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the flavone structure to flavanones.

Substitution: Electrophilic substitution reactions can introduce additional functional groups into the flavone structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavone structure .

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different biological activities compared to the parent compound .

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Flavonoid Chemistry

- 3,7,8,4'-Tetrahydroxyflavone serves as a model compound for studying flavonoid chemistry and reactivity. Its structure allows researchers to investigate the effects of hydroxyl group positioning on biological activity and chemical reactivity.

Synthesis of Derivatives

- It is utilized as a building block for synthesizing more complex flavonoid derivatives. The compound's unique properties enable the development of new materials with potential applications in pharmaceuticals and nutraceuticals.

Biological Applications

Antioxidant Properties

- THF exhibits potent antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial in research focusing on aging and chronic diseases where oxidative damage plays a significant role.

Anti-inflammatory Effects

- The compound has demonstrated anti-inflammatory properties that can be beneficial in conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways makes it a valuable tool in biological research.

Medical Applications

Xanthine Oxidase Inhibition

- One of the primary mechanisms of action for this compound is its inhibition of xanthine oxidase (XOD), an enzyme involved in purine metabolism. By inhibiting XOD, THF reduces uric acid production, which is significant in treating conditions like gout and hyperuricemia. The compound has an IC50 value of approximately 10.488 µM against XOD .

Potential Therapeutic Effects

- Research indicates that THF may have therapeutic applications in various diseases, including:

Industrial Applications

Development of Nutraceuticals

- Due to its health-promoting properties, this compound is being explored for use in dietary supplements and functional foods aimed at enhancing health and preventing diseases.

Case Studies

Biochemical Mechanisms

Interaction with Biomolecules

- THF interacts with various enzymes and proteins:

Metabolic Pathways

Comparaison Avec Des Composés Similaires

3,7,8,4’-Tetrahydroxyflavone can be compared with other similar flavonoids, such as quercetin, kaempferol, and myricetin:

Quercetin: Like 3,7,8,4’-Tetrahydroxyflavone, quercetin has strong antioxidant and anti-inflammatory properties. quercetin has a broader range of biological activities and is more widely studied.

Kaempferol: Kaempferol also exhibits antioxidant and anti-inflammatory effects but differs in its hydroxylation pattern, which can influence its biological activity.

Activité Biologique

3,7,8,4'-Tetrahydroxyflavone (THF) is a naturally occurring flavonoid that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicine and industry.

Overview of this compound

- Chemical Formula : C15H10O6

- Molecular Weight : 286.24 g/mol

- CAS Number : 1429-28-3

This compound primarily acts as an inhibitor of xanthine oxidase (XOD), an enzyme involved in purine metabolism. By inhibiting XOD, THF reduces the production of uric acid, which is beneficial in conditions like gout and hyperuricemia . The compound's structure, characterized by four hydroxyl groups at specific positions on the flavonoid backbone, enhances its ability to interact with biological targets effectively.

Antioxidant Properties

THF exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that THF can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects . This makes it a potential therapeutic agent for inflammatory diseases.

Antiplatelet Activity

THF has been reported to inhibit platelet activation and aggregation. This property is particularly relevant in cardiovascular health, where excessive platelet aggregation can lead to thrombus formation and subsequent cardiovascular events .

Pharmacological Applications

The biological activities of THF suggest several potential applications:

- Gout Treatment : By lowering uric acid levels through XOD inhibition.

- Cancer Therapy : Due to its antioxidant and anti-inflammatory properties, THF may help prevent cancer cell proliferation.

- Cardiovascular Health : Its antiplatelet effects could be beneficial in preventing heart attacks and strokes.

Experimental Findings

A summary of key experimental findings related to the biological activity of THF is presented below:

Case Studies

- Radioprotection Study : A study demonstrated that THF could protect cells from γ-irradiation-induced oxidative damage by reducing intracellular ROS levels and maintaining cell viability . This suggests a potential role for THF in radioprotection therapies.

- Inflammatory Disease Model : In animal models of inflammation, THF administration resulted in decreased levels of inflammatory markers and improved clinical outcomes. This highlights its potential as a therapeutic agent in managing chronic inflammatory conditions.

Propriétés

IUPAC Name |

3,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,16-17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNPLJZTPMOXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192219 | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-28-3 | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.